molecular formula C9H20N2 B114983 3,3-Dimethyl-1-(propan-2-yl)piperazine CAS No. 143936-98-5

3,3-Dimethyl-1-(propan-2-yl)piperazine

Cat. No. B114983
M. Wt: 156.27 g/mol
InChI Key: IUKJUAUZZCBXBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethyl-1-(propan-2-yl)piperazine, also known as DMIPP, is a chemical compound that belongs to the piperazine family. It is commonly used in scientific research due to its unique properties and potential applications.

Mechanism Of Action

The sigma-1 receptor is a transmembrane protein that is widely distributed in the brain and other tissues. 3,3-Dimethyl-1-(propan-2-yl)piperazine binds to the sigma-1 receptor with high affinity and selectivity, leading to the activation of various signaling pathways. The exact mechanism of action of 3,3-Dimethyl-1-(propan-2-yl)piperazine is not fully understood, but it is believed to modulate the activity of ion channels, enhance the release of neurotransmitters, and protect cells from oxidative stress and apoptosis.

Biochemical And Physiological Effects

3,3-Dimethyl-1-(propan-2-yl)piperazine has been shown to have various biochemical and physiological effects, including the modulation of ion channels, the enhancement of neurotransmitter release, and the protection of cells from oxidative stress and apoptosis. It has also been shown to have anti-inflammatory and analgesic effects, as well as potential applications in the treatment of neurodegenerative diseases and cancer.

Advantages And Limitations For Lab Experiments

3,3-Dimethyl-1-(propan-2-yl)piperazine has several advantages for lab experiments, including its high affinity and selectivity for the sigma-1 receptor, its stability and ease of synthesis, and its potential applications in imaging studies and drug development. However, there are also some limitations, such as the lack of understanding of its exact mechanism of action, the need for further studies to determine its safety and efficacy, and the potential for off-target effects.

Future Directions

There are several future directions for research on 3,3-Dimethyl-1-(propan-2-yl)piperazine, including the development of new imaging tracers for PET imaging, the investigation of its potential therapeutic applications in neurodegenerative diseases and cancer, and the elucidation of its exact mechanism of action. Further studies are also needed to determine its safety and efficacy, as well as its potential for drug development. Overall, 3,3-Dimethyl-1-(propan-2-yl)piperazine is a promising compound that has the potential to contribute to the advancement of scientific research and medicine.

Synthesis Methods

3,3-Dimethyl-1-(propan-2-yl)piperazine can be synthesized using various methods, including the reaction of 2-methylpiperazine with isopropyl bromide, or the reaction of 2-methylpiperazine with isopropylamine. The purity of 3,3-Dimethyl-1-(propan-2-yl)piperazine can be improved by recrystallization or column chromatography.

Scientific Research Applications

3,3-Dimethyl-1-(propan-2-yl)piperazine has been widely used in scientific research as a ligand for imaging studies of the brain. It has been shown to bind to the sigma-1 receptor, which is involved in various physiological processes, including neuroprotection, modulation of ion channels, and regulation of neurotransmitter release. 3,3-Dimethyl-1-(propan-2-yl)piperazine can also be used as a precursor for the synthesis of other compounds, such as radiolabeled tracers for positron emission tomography (PET) imaging.

properties

CAS RN

143936-98-5

Product Name

3,3-Dimethyl-1-(propan-2-yl)piperazine

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

3,3-dimethyl-1-propan-2-ylpiperazine

InChI

InChI=1S/C9H20N2/c1-8(2)11-6-5-10-9(3,4)7-11/h8,10H,5-7H2,1-4H3

InChI Key

IUKJUAUZZCBXBM-UHFFFAOYSA-N

SMILES

CC(C)N1CCNC(C1)(C)C

Canonical SMILES

CC(C)N1CCNC(C1)(C)C

Origin of Product

United States

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